6H-thieno[2,3-b]pyrrole
Description
Significance of Fused Five-Membered Heterocycles in Contemporary Chemical Research
Fused five-membered heterocyclic compounds are fundamental structural motifs in a vast array of biologically active molecules and functional organic materials. mdpi.comglobalscientificjournal.com Their prevalence in medicinal chemistry stems from their ability to confer enhanced metabolic stability, solubility, and bioavailability to drug candidates. mdpi.comnih.gov The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into these fused ring systems enhances their polarity and facilitates crucial intermolecular interactions such as aromatic stacking and hydrogen bonding. mdpi.comnih.gov This makes them key components in the design of therapeutic agents for a variety of diseases, including cancer and neurodegenerative disorders. mdpi.comnih.gov
Beyond pharmaceuticals, fused five-membered heterocycles like thienopyrroles have garnered significant interest for their applications in materials science. igi-global.comtandfonline.com Their extended π-conjugation leads to desirable electronic and optical properties, making them valuable as organic semiconductors in devices like organic field-effect transistors (OFETs) and solar cells. tandfonline.combohrium.comsemanticscholar.org
Isomeric Forms of Thienopyrrole and their Structural Distinctions within Chemical Space
Thienopyrroles are a class of fused heterocyclic compounds consisting of a thiophene (B33073) ring fused to a pyrrole (B145914) ring. igi-global.com The relative positions of the sulfur and nitrogen atoms, as well as the fusion points of the two rings, give rise to different isomers with distinct chemical and electronic properties. tandfonline.comsmolecule.com Isomers are molecules that have the same molecular formula but a different arrangement of atoms. wikipedia.org This structural isomerism is crucial as it can lead to vastly different physical and chemical properties. uobaghdad.edu.iq
In the thieno[2,3-b]pyrrole system, the thiophene ring is fused at its 2 and 3 positions to the 'b' face of the pyrrole ring. The parent compound, 6H-thieno[2,3-b]pyrrole, has the chemical formula C₆H₅NS. nih.gov The arrangement of double bonds within this framework is fixed, meaning there are no other feasible arrangements of the endocyclic double bonds, and thus no further isomers of the core thieno[2,3-b]pyrrol-x-one structures are possible. sci-hub.se However, the position of substituents on the ring system can lead to a variety of derivatives. For instance, the synthesis of various 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones has been reported, where different groups are attached to the core structure. tandfonline.com
The thieno[3,2-b]pyrrole isomer has the thiophene ring fused to the 3 and 2 positions of the pyrrole ring, resulting in a more linear arrangement compared to its [2,3-b] counterpart. smolecule.com This structural difference leads to altered conjugation patterns and molecular geometries, which in turn affect the electronic and chemical properties of the molecule. smolecule.com The thieno[3,2-b]pyrrole scaffold is considered a privileged structure in heterocyclic chemistry due to the unique electronic properties arising from the specific combination of the sulfur and nitrogen heteroatoms. smolecule.com Research has shown that both thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole systems can be synthesized through modular approaches, allowing for significant structural diversity. smolecule.comresearchgate.net
| Isomer | Fusion | Key Structural Feature |
| Thieno[2,3-b]pyrrole | Thiophene fused at positions 2 and 3 of the pyrrole ring. | Angular arrangement of the bicyclic structure. |
| Thieno[3,2-b]pyrrole | Thiophene fused at positions 3 and 2 of the pyrrole ring. | Linear arrangement of the bicyclic structure. smolecule.com |
Historical Context and Early Chemical Investigations of the this compound Scaffold
Early investigations into thienopyrrole systems were often driven by the search for novel bioactive compounds. For example, in 1999, the synthesis and biological evaluation of a this compound derivative, specifically 4-[2-(N,N-dimethylamino)ethyl]-6H-thieno[2,3-b]pyrrole, were reported as a potential bioisostere of the hallucinogen N,N-dimethyltryptamine (DMT). nih.gov This study aimed to understand how replacing the phenyl ring in the indole (B1671886) nucleus of tryptamines with a thiophene ring would affect its interaction with serotonin (B10506) receptors. nih.gov The findings indicated that while the thienopyrrole analog did not mimic the hallucinogenic effects of DMT, it showed a significantly greater affinity for the 5-HT1A serotonin receptor, highlighting that subtle changes in the electronic character of the aromatic system can lead to profound differences in biological activity. nih.gov
Another area of early interest was in the development of luteinizing hormone-releasing hormone (LHRH) antagonists, where thieno[2,3-b]pyrroles were identified as a potent class of compounds. researchgate.net Synthetic efforts focused on exploring substitutions at various positions of the thieno[2,3-b]pyrrole core to improve potency and pharmacokinetic properties. researchgate.net
Overview of Research Trajectories and Key Academic Contributions Pertaining to this compound
Research on this compound and its derivatives has evolved along several key trajectories, reflecting the versatility of this heterocyclic scaffold.
Medicinal Chemistry: A significant body of research has focused on the synthesis and biological evaluation of thieno[2,3-b]pyrrole derivatives for various therapeutic applications. These include their investigation as:
Anticancer and Antioxidant Agents: Recent studies have described the synthesis of thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones and evaluated their antioxidant and anticancer potential. tandfonline.com
Serotonin Receptor Ligands: As mentioned earlier, thienopyrroles have been explored as bioisosteres of tryptamines, leading to the discovery of potent 5-HT1A receptor ligands. nih.gov
Enzyme Inhibitors: The thieno[3,2-b]pyrrole scaffold, a close isomer, has been successfully utilized to develop potent and reversible inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.govresearchgate.net
Materials Science: The electronic properties of thienopyrroles have made them attractive candidates for applications in organic electronics. Research in this area includes:
Organic Field-Effect Transistors (OFETs): Thieno[3,2-b]pyrrole-based small molecules have been designed and synthesized for use as semiconductors in OFETs, demonstrating good charge carrier mobility. bohrium.comacs.org
Organic Solar Cells: The strong electron-donating ability of the pyrrole ring in thieno[3,2-b]pyrrole-based acceptors has been shown to lead to high-performance polymer solar cells. semanticscholar.org
Synthetic Methodology: A continuing area of research is the development of new and efficient synthetic routes to access functionalized thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole cores. Modular synthetic strategies are particularly valuable as they allow for the systematic variation of substituents to fine-tune the properties of the final compounds for specific applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-thieno[2,3-b]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-7-6-5(1)2-4-8-6/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTYHLDSYLKPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Chemical Compound 6h Thieno 2,3 B Pyrrole and Its Congeners
Classical Strategies for Thienopyrrole Ring System Construction
Traditional methods for constructing the thienopyrrole core have historically relied on foundational reactions in organic chemistry, focusing on the stepwise or concerted formation of the fused pyrrole (B145914) and thiophene (B33073) rings from acyclic or monocyclic precursors.
Intramolecular cyclization represents a direct and powerful approach to forming the bicyclic thienopyrrole system. These reactions typically involve a suitably functionalized thiophene or pyrrole precursor that undergoes ring closure to generate the fused product.
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic method for forming five- and six-membered rings. fiveable.melibretexts.org This reaction proceeds via a base-promoted mechanism where an enolate is formed at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. fiveable.melibretexts.org The process is particularly effective for 1,6-diesters, which yield five-membered cyclic β-keto esters. fiveable.melibretexts.org
For the synthesis of a 6H-thieno[2,3-b]pyrrole derivative, a plausible precursor would be a thiophene substituted at the 2- and 3-positions with ester-containing side chains. The key steps of the mechanism involve:
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester group. libretexts.org
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl of the other ester group. libretexts.org
Ring Closure: This intramolecular attack forms a cyclic tetrahedral intermediate.
Leaving Group Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester. libretexts.org
Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can yield the corresponding ketone fused to the thiophene ring, which can then be further elaborated to the target thienopyrrole.
Table 1: Proposed Dieckmann Cyclization for a Thienopyrrole Precursor This table is based on the general principles of the Dieckmann cyclization.
| Step | Reactant Type | Reagent | Intermediate/Product | Ring System Formed |
| 1 | Thiophene-2,3-diester | Strong Base (e.g., NaOEt) | Cyclic β-keto ester | Fused Cyclopentanone |
| 2 | Cyclic β-keto ester | H₃O⁺, Δ | Hydrolysis & Decarboxylation | Fused Ketone |
Base-catalyzed cyclizations are fundamental in heterocycle synthesis. In the context of thienopyrroles, bases can promote intramolecular reactions by deprotonating an acidic proton, thereby generating a potent nucleophile that initiates ring closure. An example involves the base-promoted cyclization of a carbonitrile precursor to form a fused aminothiophene ring system, a key step in building complex heteroacenes. nih.gov Similarly, base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones has been shown to effectively produce spirocycles. rsc.org A transition-metal-free cyclization of methyl isocyanoacetate with aurone (B1235358) analogues catalyzed by NaOH has been reported to produce polysubstituted pyrroles in excellent yields. rsc.org These examples highlight the utility of bases in facilitating the key C-C or C-N bond-forming events required to construct the heterocyclic core.
Condensation reactions provide a pathway to the thienopyrrole nucleus by joining two separate heterocyclic precursors or by constructing one ring onto another. A notable example is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. organic-chemistry.org An analogous strategy for this compound would involve a suitably functionalized thiophene containing a 1,4-dicarbonyl relationship, which upon reaction with an amine, would form the fused pyrrole ring. The synthetic pathway to 5-carbethoxythieno[3,2-b]pyrrole has been successfully improved, allowing for the creation of important intermediates for preparing thieno[3,2-b]pyrrole analogs of natural indole (B1671886) compounds. acs.org
Table 2: Representative Condensation Approach
| Thiophene Precursor | Amine Source | Conditions | Product Type |
| Thiophene-2,3-dialdehyde | R-NH₂ | Acid or Heat | N-substituted thieno[2,3-b]pyrrole |
| 2,3-Diacetylthiophene | R-NH₂ | Acid or Heat | Tetramethyl-thieno[2,3-b]pyrrole derivative |
The Fischer indole synthesis is a venerable and highly important reaction that produces an indole from the acid-catalyzed reaction of a phenylhydrazine (B124118) and a carbonyl compound (aldehyde or ketone). thermofisher.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement under acidic conditions to ultimately form the indole ring. wikipedia.org
This powerful methodology has been adapted for the synthesis of thienopyrroles, which are bioisosteres of indoles. In this analog, a thiophenylhydrazine is used in place of phenylhydrazine. The reaction of a thiophenylhydrazine with an aldehyde or ketone under acidic catalysis (using Brønsted acids like HCl or Lewis acids like ZnCl₂) leads to the formation of the fused this compound system. wikipedia.org This approach has been successfully utilized in a one-pot procedure to synthesize a series of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles, demonstrating its utility in creating complex, fused heteroaromatic systems. nih.govacs.org
Table 3: Examples of Fischer Indolization for Fused Thienopyrrole Systems
| Starting Materials | Key Reagent/Catalyst | Product | Yield | Reference |
| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates, Cyclohexanone | PPA (Polyphosphoric acid) | 6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 75% | nih.gov |
| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates, 4-(tert-Butyl)cyclohexanone | PPA | 9-(tert-Butyl)-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 43% | nih.gov |
| Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates, 4-Methylcyclohexanone | PPA | 9-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole | 77% | nih.gov |
Cyclization Reactions for the Formation of the Fused System
Modern Approaches and Catalytic Methods in this compound Synthesis
Contemporary synthetic chemistry has introduced a variety of advanced catalytic methods that offer milder conditions, greater functional group tolerance, and improved efficiency over classical approaches. These methods are increasingly applied to the synthesis of complex heterocycles like this compound.
A significant modern adaptation is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium catalyst to effect the cross-coupling of aryl bromides and hydrazones. wikipedia.org This catalytic approach supports the intermediacy of N-arylhydrazones in the classical Fischer pathway and expands the scope of the reaction. wikipedia.org Such transition-metal-catalyzed C-N bond-forming reactions are pivotal in modern heterocyclic synthesis. For instance, Cu(I)-catalyzed Ullmann-type C-N couplings and Pd-catalyzed Buchwald-Hartwig aminations have been employed as crucial steps in constructing the central pyrrole ring of dithieno[3,2-b:2′,3′-d]pyrrole, an analogue of this compound. researchgate.net
Furthermore, organocatalysis has emerged as a powerful tool for pyrrole synthesis, providing an alternative to metal-based catalysts. nih.gov Iodine-mediated cascade reactions, for example, can be used to prepare highly substituted pyrroles from simple starting materials like aryl methyl ketones and anilines. nih.gov These modern strategies provide versatile and efficient routes to the this compound core and its derivatives, enabling the synthesis of a wide array of functionalized compounds.
Palladium-Catalyzed Coupling Reactions in Thienopyrrole Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chim.itsemanticscholar.org These reactions are characterized by their mild conditions, tolerance of various functional groups, and high efficiency, making them highly suitable for the synthesis of complex heterocyclic systems like thienopyrroles. core.ac.uknih.gov Key strategies, including the Sonogashira, Stille, and Suzuki-Miyaura couplings, have been successfully employed to construct the thieno[2,3-b]pyrrole scaffold. core.ac.uk
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This methodology is particularly useful for synthesizing arylacetylenes, which can serve as key intermediates in the construction of fused heterocyclic systems. nih.gov
A common strategy for synthesizing thieno[2,3-b]pyrroles via Sonogashira coupling involves the reaction of a suitably substituted halogenated thiophene or pyrrole with a terminal alkyne. The resulting alkynylated intermediate can then undergo an intramolecular cyclization to form the fused thienopyrrole ring system. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been selectively coupled with phenylacetylene (B144264) under typical Sonogashira conditions—using PdCl2(PPh3)2, CuI, and Et3N in DMF—to produce 5-chloro-4-(phenylethynyl)pyrazoles. researchgate.net These intermediates are then cyclized with sodium sulfide (B99878) (Na2S) to form the corresponding thieno[2,3-c]pyrazoles, a strategy adaptable for thieno[2,3-b]pyrroles. researchgate.net The reaction can be performed under mild, copper-free conditions to avoid the undesirable homocoupling of alkynes. nih.gov
Table 1: Representative Sonogashira Coupling Reaction Conditions
| Reactants | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-chloro-4-iodopyrazole, Phenylacetylene | PdCl2(PPh3)2, CuI | Et3N | DMF | Not specified | 5-chloro-4-(phenylethynyl)pyrazole | Good | researchgate.net |
| Aryl bromide, Terminal alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | C(sp)-C(sp2) coupled product | Up to 97% | nih.gov |
This table presents examples of Sonogashira coupling reactions used for synthesizing precursors to fused heterocyclic systems, illustrating typical catalysts, conditions, and yields.
The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin compound) with an organic halide or pseudohalide. A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups, making it effective for transformations of highly functionalized molecules. uwindsor.ca
In the synthesis of thienopyrrole systems, the Stille coupling has been used to create the core C-C bond linking the thiophene and pyrrole precursors. For example, (bi)thienylpyrroles have been synthesized through the Stille coupling of commercially available 1-methyl-2-(tributylstannyl)-1H-pyrrole with heteroaromatic bromides. core.ac.uk The reaction is typically performed in toluene (B28343) at 80 °C for 24 hours using Pd(PPh3)4 as the catalyst. core.ac.uk This method has been shown to produce yields comparable to other coupling reactions for certain derivatives. core.ac.uk
Table 2: Example of Stille Coupling for Thienylpyrrole Synthesis
| Stannane | Heteroaromatic Bromide | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|
This table details a specific application of the Stille coupling for the synthesis of a thienylpyrrole precursor.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is one of the most widely used C-C bond-forming reactions due to its mild reaction conditions, commercial availability of reagents, and the non-toxic nature of its boron-containing byproducts. mdpi.comnih.gov
The Suzuki coupling has proven to be a highly efficient method for synthesizing thienylpyrroles, often providing better yields compared to other coupling methods. core.ac.uk The reaction typically involves coupling a thienylboronic acid with a bromopyrrole derivative or vice versa. For instance, a series of 2'-thienylpyrroles and 2,2'-bithienylpyrroles have been synthesized via Suzuki coupling, demonstrating the versatility of this approach. core.ac.uk The site-selective Suzuki–Miyaura coupling of polyhalogenated substrates, such as 2,3-dibromothiophene (B118489) with 2-bromophenylboronic acid, has been used as a key step in synthesizing thieno[3,2-b]indoles, a related class of compounds. semanticscholar.org
Table 3: Suzuki Coupling for the Synthesis of Thienylpyrrole Precursors
| Boronic Acid/Ester | Halide | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| (5-formylthiophen-2-yl)boronic acid | 1-methyl-2-bromopyrrole | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 5-(1-methyl-1H-pyrrol-2-yl)thiophene-2-carbaldehyde | 75% | core.ac.uk |
| N-Boc-2-pyrroleboronic acid | 5-bromoindazoles | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-(pyrrol-2-yl)-1H-indazoles | Good | mdpi.com |
This table showcases the application of Suzuki coupling in synthesizing precursors for thienopyrroles and related fused systems, highlighting the high yields often achieved.
Microwave-Assisted Synthetic Protocols for this compound Derivatives
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. bohrium.com By utilizing microwave irradiation, reactions can be completed in dramatically shorter times with often higher yields and purity. mdpi.com This is due to efficient and uniform heating of the reaction mixture. bohrium.com
This technology has been successfully applied to the synthesis of various pyrrole and thienothiophene derivatives. acs.orgnih.gov For example, the synthesis of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives has been achieved using microwave irradiation, leading to improved yields and reduced reaction times compared to conventional heating. mdpi.comnih.gov In one study, the synthesis of a pyrrole-based hydrazide that took 96 hours under reflux conditions was completed in just 35 minutes using microwave assistance, with the yield increasing from 55% to 87%. mdpi.com Similarly, a series of thieno[2,3-b]thiophene (B1266192) derivatives were synthesized by heating the reaction mixture in a microwave for just 3 minutes at a power of 900 W. ekb.eg These protocols highlight the potential for microwave-assisted synthesis to accelerate the discovery and production of this compound congeners.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrole Derivative
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 96 hours | 55% | mdpi.com |
This table illustrates the significant reduction in reaction time and improvement in yield achieved by using microwave irradiation for the synthesis of a pyrrole-based compound.
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reagents are combined in a single operation to form a product that incorporates portions of all starting materials. researchgate.net These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. researchgate.netbohrium.com
Several MCRs have been developed for the synthesis of pyrroles and their fused derivatives. bohrium.com A notable example for the direct synthesis of the thieno[2,3-b]pyrrole core is a novel I2-catalyzed one-pot multicomponent protocol. researchgate.net This approach provides a versatile and efficient route to access diverse libraries of furo[2,3-b]pyrrole and thieno[2,3-b]pyrrole compounds. researchgate.netresearchgate.net Another strategy involves kinetically controlled, one-pot reactions for the synthesis of penta-substituted pyrrole derivatives from alkyl acetoacetates, dialkyl acetylene (B1199291) dicarboxylates, and amines in the presence of acetic acid. orientjchem.org Such methods, which proceed through a sequence of nucleophilic addition, condensation, cyclization, and oxidation, are advantageous due to their high yields, mild conditions, and simple work-up procedures. orientjchem.orgscielo.org.mx
Synthetic Pathways Involving Ketene-N,S-acetals
Ketene-N,S-acetals are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds. researchgate.net They have been effectively used in [4+1] annulation reactions to generate thieno[2,3-b]pyrroles. researchgate.net
The synthesis of thieno[2,3-b]pyrroles from ketene-N,S-acetals can be achieved through two primary pathways. The first step typically involves the condensation of an activated methylene (B1212753) compound with an isothiocyanate in a basic medium to form an intermediate ketene (B1206846) aminothioacetal. researchgate.net In one approach, this intermediate is reacted with an α-haloketone. The subsequent reaction sequence involves the formation of the thiophene ring first, followed by cyclization to form the pyrrole ring. An alternative pathway involves a different sequence of reagents where the pyrrole ring is formed initially, followed by the construction of the thiophene ring. The specific pathway and priority of ring formation can be controlled by the reaction conditions and the nature of the starting materials. researchgate.net This methodology provides a straightforward and adaptable route to various substituted thieno[2,3-b]pyrroles. researchgate.netnih.gov
Regioselective Synthesis of this compound Isomers and Substituted Derivatives
The deliberate and controlled synthesis of specific isomers and substituted derivatives of the thieno[2,3-b]pyrrole scaffold is crucial for exploring its applications, particularly in medicinal chemistry and materials science. jisciences.com Regioselectivity—the ability to control the position at which chemical bonds are made—is paramount in constructing the desired constitutional isomer and in the subsequent functionalization of the heterocyclic core. Methodologies for achieving this can be broadly categorized into two approaches: constructing the bicyclic system from acyclic or monocyclic precursors in a regiocontrolled manner, or the regioselective functionalization of a pre-formed thieno[2,3-b]pyrrole ring.
Several established synthetic strategies for thiophene ring formation, such as the Fiesselmann, Paal-Knorr, and Hinsberg syntheses, can be adapted to produce the thieno[2,3-b]pyrrole core. derpharmachemica.com The choice of strategy often dictates the substitution pattern of the final product.
One prominent strategy involves building the thiophene ring onto a pre-existing, suitably functionalized pyrrole. For example, thieno[2,3-b]pyrrole-2(4)-carboxylates have been synthesized with high yields starting from 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates, which react with thioglycolic acid or its esters in the presence of a base like sodium ethoxide. researchgate.net This method provides a direct route to the thieno[2,3-b]pyrrole system with control over substituents at the N-6, C-2, and C-4 positions.
Another approach begins with a thiophene precursor and subsequently constructs the pyrrole ring. A key intermediate for this strategy is 2-aminothiopheneacetate. The intramolecular cyclization of this compound can be used to produce 4,6-dihydrothieno[2,3-b]pyrrol-5-one. tandfonline.com This ketone intermediate is valuable as it can undergo further reactions, such as aldol (B89426) condensations with various aldehydes, to introduce diverse substituents at the C-4 position. tandfonline.com
The synthesis of the isomeric 4H-thieno[3,2-b]pyrrole system often utilizes different precursors and cyclization strategies, highlighting the importance of precursor structure in directing the regiochemical outcome. A common method for accessing the thieno[3,2-b]pyrrole core involves the thermal or photochemical decomposition of methyl 4-azido-5-arylthiophene-2-carboxylates. thieme-connect.comresearchgate.net This reaction proceeds via a nitrene insertion mechanism to form the pyrrole ring fused at the 3- and 2-positions of the thiophene. Similarly, refluxing 2-azido-3-(thiophen-2-yl)acrylates in a high-boiling solvent like o-xylene (B151617) yields the core thienopyrroles. nih.gov
Once the this compound nucleus is formed, regioselective functionalization allows for the introduction of various substituents. The investigation into gonadotropin-releasing hormone (GnRH) receptor antagonists has led to the synthesis of numerous derivatives with substitution at the C4 position. nih.gov These studies found that introducing piperazine (B1678402) and piperidine (B6355638) moieties at this position retained biological potency while improving the compound's physical properties. nih.gov This exploration led to the discovery of amidopiperidines with enhanced pharmacokinetic profiles. nih.gov
The table below summarizes key regioselective synthetic methods for thienopyrrole isomers and their derivatives.
| Target Scaffold | Synthetic Strategy | Key Precursors | Key Reagents/Conditions | Resulting Substitution | Reference |
| Thieno[2,3-b]pyrrole | Thiophene ring formation | 1-Substituted 5-chloro-4-formylpyrrole-3-carboxylates | Thioglycolic acid, Sodium Ethoxide | Substituted at N-6, C-2, C-4 | researchgate.net |
| Thieno[2,3-b]pyrrol-5-one | Pyrrole ring formation (intramolecular cyclization) | Ethyl 2-aminothiophene-3-acetate | AlCl₃ | Ketone at C-5 | tandfonline.com |
| 4-Substituted thieno[2,3-b]pyrrol-5-one | Aldol Condensation | 4,6-dihydrothieno[2,3-b]pyrrol-5-one, Substituted thiophene-2-carbaldehydes | Base (e.g., for aldol reaction) | Varied substituents at C-4 | tandfonline.com |
| 4-Substituted thieno[2,3-b]pyrroles | C4-Functionalization | Thieno[2,3-b]pyrrole core | Piperazines, Piperidines (for amidation/coupling) | Amido-piperidines at C-4 | nih.gov |
| Thieno[3,2-b]pyrrole | Pyrrole ring formation (nitrene insertion) | Methyl 4-azido-5-arylthiophene-2-carboxylates | Heat or UV light | Substituted at C-5 (ester), N-4 (aryl) | thieme-connect.comresearchgate.net |
| Thieno[3,2-b]pyrrole | Pyrrole ring formation (thermal cyclization) | Ethyl 2-azido-3-(thiophen-2-yl)acrylates | o-Xylene, reflux | Substituted at C-5 (ester) | nih.gov |
| 6-Formyl-thieno[3,2-b]pyrrole | Vilsmeier-Haack Formylation | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | POCl₃, DMF | Formyl group at C-6 | nih.gov |
Chemical Derivatization and Functionalization Strategies for 6h Thieno 2,3 B Pyrrole
Electrophilic Aromatic Substitution Reactions on the 6H-thieno[2,3-b]pyrrole Core
The this compound system is an electron-rich aromatic compound, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic properties of both the thiophene (B33073) and pyrrole (B145914) rings. Generally, the positions adjacent to the heteroatoms (α-positions) are the most reactive.
Common electrophilic aromatic substitution reactions applicable to the this compound core include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents.
Nitration: The introduction of a nitro group is typically carried out using a mixture of nitric acid and sulfuric acid.
Sulfonation: Sulfonation can be achieved using fuming sulfuric acid.
Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. Studies on the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate have shown that the choice of Lewis acid can direct the position of acylation. For instance, AlCl3 can favor acylation at the 3-position, while SnCl4 can direct it to the 6-position researchgate.net.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) organic-chemistry.orgijpcbs.comquimicaorganica.org. This is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds ijpcbs.com.
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto the this compound core, which can then serve as a versatile handle for further synthetic transformations.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl3, SnCl4) | Acyl-6H-thieno[2,3-b]pyrrole | researchgate.net |
| Vilsmeier-Haack Formylation | POCl3, DMF | Formyl-6H-thieno[2,3-b]pyrrole | organic-chemistry.orgijpcbs.comquimicaorganica.org |
Nucleophilic Substitution Reactions and their Application to this compound
Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic systems like this compound unless the ring is activated by the presence of strong electron-withdrawing groups wikipedia.orglibretexts.org. The reaction typically requires a leaving group, such as a halide, and proceeds through an addition-elimination mechanism libretexts.org.
For the this compound system, SNAr reactions would likely be performed on halogenated derivatives. The presence of electron-withdrawing substituents at positions ortho or para to the leaving group would facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) libretexts.orgyoutube.comyoutube.com.
| Substrate | Conditions | General Product | Key Requirement |
|---|---|---|---|
| Halo-6H-thieno[2,3-b]pyrrole | Nucleophile (e.g., alkoxide, amine) | Substituted this compound | Presence of electron-withdrawing groups on the ring wikipedia.orglibretexts.org |
N-Alkylation and N-Functionalization of the Pyrrole Nitrogen Atom
The pyrrole nitrogen atom in the this compound core is a nucleophilic center and can readily undergo reactions with various electrophiles.
N-Alkylation: This is a common functionalization strategy and can be achieved by reacting the this compound with alkyl halides in the presence of a base.
N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation: Acyl groups can be introduced onto the pyrrole nitrogen using acylating agents like acyl chlorides or anhydrides organic-chemistry.orgrsc.org. This reaction can serve to protect the NH group or to introduce a carbonyl functionality for further modification.
| Functionalization | Typical Reagents | Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Alkyl-6H-thieno[2,3-b]pyrrole |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-6H-thieno[2,3-b]pyrrole |
| N-Acylation | Acyl chloride/anhydride | N-Acyl-6H-thieno[2,3-b]pyrrole organic-chemistry.orgrsc.org |
Directed Functionalization at Specific Ring Positions of the this compound System
Achieving regioselective functionalization at specific positions of the this compound ring that are not favored by the inherent reactivity of the nucleus often requires the use of directing groups.
Directed Ortho-Metalation (DoM): This is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position baranlab.orguwindsor.ca. For the this compound system, a suitable DMG could be installed on the pyrrole nitrogen or at one of the carbon positions to direct lithiation to a specific site. Subsequent quenching with an electrophile introduces a new substituent at that position.
C-H Activation: Transition metal-catalyzed C-H activation is another advanced strategy for the direct functionalization of C-H bonds. This approach offers an atom-economical way to introduce new functional groups without the need for pre-functionalized starting materials.
| Strategy | Key Principle | General Transformation |
|---|---|---|
| Directed Ortho-Metalation (DoM) | A directing group guides deprotonation to an adjacent position with an organolithium base baranlab.orguwindsor.ca. | C-H to C-E (where E is an electrophile) |
| C-H Activation | Transition metal-catalyzed cleavage and functionalization of a C-H bond. | C-H to C-FG (where FG is a functional group) |
Post-Synthetic Modification and Transformation of this compound Derivatives
Functional groups introduced onto the this compound core can be further modified to create a diverse range of derivatives.
Cross-Coupling Reactions: Halogenated this compound derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents core.ac.uknih.gov.
Reduction of Functional Groups: Functional groups such as nitro or carbonyl groups can be reduced to amines or alcohols, respectively. The reduction of electron-deficient pyrroles has been achieved using dissolving metal reductions pu.ac.keresearchgate.net.
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone under controlled conditions, which can significantly alter the electronic properties of the molecule wikipedia.orgresearchgate.net.
| Modification | Substrate | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Halo-6H-thieno[2,3-b]pyrrole | Boronic acid/ester, Pd catalyst, Base | Aryl/vinyl-6H-thieno[2,3-b]pyrrole | core.ac.uknih.gov |
| Reduction | Nitro/carbonyl-6H-thieno[2,3-b]pyrrole | Reducing agents (e.g., Na/NH3) | Amino/hydroxyl-6H-thieno[2,3-b]pyrrole | pu.ac.keresearchgate.net |
| Oxidation | This compound derivative | Oxidizing agents (e.g., m-CPBA) | Thieno[2,3-b]pyrrole-S-oxide/dioxide | wikipedia.orgresearchgate.net |
Theoretical and Computational Investigations of 6h Thieno 2,3 B Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of thieno[2,3-b]pyrrole systems at a molecular level. These methods are used to determine geometric parameters, electronic properties, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometries of molecules. For thieno[2,3-b]pyrrole and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize molecular structures. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties. This method is particularly useful for calculating the ultraviolet-visible (UV/vis) absorption spectra of compounds like 6H-thieno[2,3-b]pyrrole derivatives. researchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption.
For example, in studies of newly designed pyrrole (B145914) derivatives, TD-DFT calculations have been performed to obtain UV/vis spectra, showing how different substituents can shift the absorption bands. researchgate.net Similarly, for potential organic photovoltaic materials, TD-DFT is employed to calculate excited state properties and absorption spectra, providing insight into how efficiently a material can harvest light. nih.gov These theoretical spectra are often compared with experimental data to validate the computational model.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.orgossila.com Their energy levels and the difference between them, the HOMO-LUMO gap (Egap), are critical parameters that determine the electronic and optical properties of a molecule. ossila.com A lower HOMO-LUMO gap generally corresponds to easier electronic excitation and is a key characteristic for materials used in optoelectronic devices. nih.govresearchgate.net
DFT calculations are routinely used to compute the HOMO and LUMO energy levels of thieno[2,3-b]pyrrole-based systems. scispace.comresearchgate.net These calculations show that the electronic properties can be tuned by chemical modification. For instance, adding electron-donating or electron-withdrawing groups to the thienopyrrole core can raise or lower the HOMO and LUMO levels, thereby adjusting the band gap. nih.gov In one study on dithienoheteroles, a category that includes dithienopyrrole, the HOMO level was found to be higher than in other related structures, indicating strong electron-donating properties. scispace.com A smaller HOMO-LUMO gap enhances intramolecular charge transfer, which is beneficial for applications in organic solar cells. nih.gov
| Compound Family | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Computational Method |
|---|---|---|---|---|
| Dithienopyrrole (NDT) | -4.890 | -0.561 | 4.329 | B3LYP/6-31G(d,p) |
| Thiophene[3,2-b]pyrrole-based NFA (TPR) | -5.83 | -3.23 | 2.60 | B3LYP/6-31G(d,p) |
| Thiophene[3,2-b]pyrrole-based NFA (TP1) | -6.19 | -3.83 | 2.36 | B3LYP/6-31G(d,p) |
| Thiophene[3,2-b]pyrrole-based NFA (TP5) | -5.94 | -3.51 | 2.43 | B3LYP/6-31G(d,p) |
Data sourced from studies on closely related thieno[2,3-b]pyrrole derivatives and analogs. NDT' refers to a dithienopyrrole derivative, while TPR, TP1, and TP5 are non-fullerene acceptors (NFAs) with a Thieno[3,2-b]pyrrole core. nih.govscispace.com
Reaction Mechanism Studies and Energetic Profiles using Computational Methods
Computational methods are invaluable for elucidating reaction mechanisms, providing insights into the step-by-step process of chemical transformations. By calculating the energies of reactants, transition states, and products, a complete energetic profile of a reaction can be constructed. This helps in understanding the feasibility of a reaction pathway and the factors that control its outcome.
For heterocyclic systems like thieno[2,3-b]pyrroles, computational studies can be used to investigate synthetic routes, such as cyclization reactions. researchgate.net For example, theoretical calculations can help determine whether the formation of the thiophene (B33073) ring or the pyrrole ring is energetically favored in a particular synthesis. researchgate.net Quantum chemical calculations have also been used to explore the hydrogenation of pyrrole, revealing the activation energies for rate-limiting steps. researchgate.net While specific energetic profiles for the synthesis of the parent this compound are not extensively detailed in the literature, the principles are widely applied to understand the mechanisms of related fused heterocyclic compounds.
Theoretical Prediction of Reactivity and Site Selectivity
DFT-based descriptors are powerful tools for predicting the reactivity and site selectivity of molecules in chemical reactions. For aromatic heterocycles like this compound, a key question is which position on the ring is most susceptible to attack by an electrophile or a nucleophile.
Computational analysis of the charge distribution, frontier molecular orbital densities (HOMO and LUMO), and the Fukui function can predict the most reactive sites. It is well-established for pyrroles that electrophilic substitution typically occurs preferentially at the α-position (the carbon atom adjacent to the nitrogen) due to the greater stability of the resulting cationic intermediate (σ-complex). umich.edu Quantum chemical calculations on N-substituted pyrroles have shown that the α- or β-selectivity is determined by a combination of steric factors and the charges on the atoms. umich.edu Similar principles apply to the this compound system, where calculations can predict whether substitution is more likely to occur on the thiophene or the pyrrole ring, and at which specific carbon atom.
Computational Studies on Charge Transport Properties in this compound-Based Materials
Materials based on this compound and its derivatives are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and hole transport materials (HTMs) in perovskite solar cells. researchgate.netrsc.org Computational studies play a crucial role in predicting and understanding the charge transport properties of these materials.
A key parameter derived from DFT calculations is the reorganization energy (λ). This represents the energy required for a molecule's geometry to relax after it has gained or lost an electron. A low reorganization energy is desirable for efficient charge transport, as it indicates that less energy is lost during the charge hopping process between adjacent molecules. In a theoretical study of non-fullerene acceptors with a thieno-pyrrole core, the reorganization energies for both holes (λh) and electrons (λe) were calculated. The results indicated that the designed molecules could be better electron-transporting materials than the reference compound due to lower electron reorganization energies. nih.gov These computational insights are vital for the rational design of new materials with optimized performance for electronic devices. nih.govresearchgate.net
Future Research Directions and Perspectives for 6h Thieno 2,3 B Pyrrole
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of 6H-thieno[2,3-b]pyrrole applications is intrinsically linked to the availability of efficient and environmentally benign synthetic routes. Future research should focus on moving beyond classical, multi-step procedures towards more sustainable and atom-economical methods.
Key areas for development include:
Catalytic C-H Activation/Annulation: Rhodium-catalyzed direct annulative coupling of aminothiophenes with alkynes has been shown to be effective for the regioisomeric thieno[3,2-b]pyrroles and could be adapted for the synthesis of this compound derivatives. researchgate.net This approach minimizes the need for pre-functionalized starting materials, reducing waste and improving efficiency.
Flow Chemistry: Implementing continuous flow synthesis can offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, higher yields, and easier scalability. The synthesis of this compound intermediates and final products could be greatly optimized using this technology.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for key cyclization and coupling steps. This has been demonstrated in the synthesis of related heterocyclic systems and is a promising avenue for this compound.
Biocatalysis: Exploring enzymatic transformations for the synthesis of chiral this compound derivatives could provide access to enantiomerically pure compounds for applications in medicinal chemistry, a task that is often challenging with traditional chemical methods.
| Synthetic Strategy | Potential Advantages |
| C-H Activation/Annulation | High atom economy, reduced waste, modularity. |
| Flow Chemistry | Improved safety, scalability, and reaction control. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. |
| Biocatalysis | High stereoselectivity, mild reaction conditions. |
Exploration of Novel Functionalization Strategies for Tailored Properties
The ability to precisely modify the this compound scaffold is crucial for fine-tuning its electronic, optical, and biological properties. Future research should aim to develop a comprehensive "molecular toolkit" for the selective functionalization of this heterocyclic system.
Promising strategies include:
Site-Selective Halogenation and Cross-Coupling: Developing protocols for the selective introduction of halogen atoms at various positions on the thiophene (B33073) and pyrrole (B145914) rings would open up a vast chemical space through well-established cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). tandfonline.com This would allow for the systematic introduction of a wide range of aryl, alkyl, and alkynyl substituents.
Direct C-H Functionalization: Investigating transition-metal-catalyzed direct C-H functionalization at specific sites of the this compound core would provide a more direct and sustainable route to novel derivatives, avoiding the need for halogenation intermediates.
N-Functionalization of the Pyrrole Ring: The pyrrole nitrogen offers a key handle for modification. Exploration of a wider range of N-alkylation, N-arylation, and N-acylation reactions will be essential for modulating solubility, solid-state packing, and intermolecular interactions.
"Click" Chemistry: Incorporating moieties amenable to "click" reactions (e.g., azides or alkynes) onto the this compound scaffold would enable its efficient conjugation to other molecules, polymers, or surfaces for advanced applications.
| Functionalization Site | Target Properties to Modulate |
| Thiophene Ring (C2, C3) | Electronic properties, HOMO/LUMO levels. |
| Pyrrole Ring (C4, C5) | Biological activity, intermolecular interactions. |
| Pyrrole Nitrogen (N6) | Solubility, molecular packing, thermal stability. |
Advanced Characterization Techniques for In-Depth Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is fundamental for rational design. Future studies must employ a suite of advanced characterization techniques to build comprehensive structure-property models.
Essential characterization areas include:
Single-Crystal X-ray Diffraction: Obtaining high-quality crystal structures is paramount for unambiguously determining molecular geometry, conformation, and intermolecular packing motifs, which are critical for understanding charge transport in organic semiconductors.
Advanced Spectroscopic Methods: Techniques like ultrafast transient absorption spectroscopy and time-resolved photoluminescence will be crucial for probing the dynamics of excited states in photoactive this compound-based materials.
Scanning Probe Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can provide invaluable information on the morphology and molecular ordering of thin films, which directly impacts the performance of organic electronic devices.
Solid-State NMR: This technique can provide detailed insights into the structure and dynamics of this compound-based materials in the solid state, especially for non-crystalline or polymeric systems where X-ray diffraction is not feasible.
Synergistic Integration of this compound in Hybrid Organic-Inorganic Materials
The unique properties of this compound can be further enhanced by combining it with inorganic components to create novel hybrid materials with synergistic functionalities. frontiersin.org
Future research in this area should explore:
Surface Functionalization of Nanoparticles: Grafting this compound derivatives onto the surface of inorganic nanoparticles (e.g., TiO₂, ZnO, Au, Ag) could lead to new materials for photocatalysis, sensing, or photovoltaics. frontiersin.org
Hybrid Perovskite Solar Cells: Incorporating this compound-based molecules as hole-transporting layers or interface modifiers in perovskite solar cells is a promising strategy to improve device efficiency and stability. The development of dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives in organic solar cells highlights the potential of this class of compounds. rsc.org
Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs that use functionalized this compound derivatives as organic linkers could result in materials with tailored porosity, electronic properties, and catalytic activity.
Bio-inorganic Conjugates: Linking this compound derivatives to inorganic moieties like quantum dots could create novel probes for bioimaging and diagnostics.
Computational Design and Prediction of Next-Generation this compound Architectures
In silico methods are indispensable tools for accelerating the discovery and optimization of new materials. The application of computational chemistry to the this compound system can guide synthetic efforts and provide fundamental insights into its behavior.
Key computational approaches for future work include:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of new this compound derivatives, including their HOMO/LUMO energy levels, absorption spectra, and charge distribution. This information is vital for designing materials for organic electronics.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics, intermolecular interactions, and bulk morphology of this compound-based materials, helping to predict their solid-state properties and processability.
Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, enabling the rational design of more potent and selective drug candidates. researchgate.net
Virtual Screening and Molecular Docking: These computational techniques can be used to screen large virtual libraries of this compound derivatives against specific biological targets, identifying promising candidates for further experimental investigation. nih.govrsc.org
| Computational Method | Predicted Properties / Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electronic spectra, molecular geometry. |
| Molecular Dynamics (MD) | Bulk morphology, conformational preferences, solvation. |
| QSAR | Prediction of biological activity. |
| Molecular Docking | Binding modes and affinity to biological targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
